Methyl 3-[(4-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
“Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate” is an organic compound used as a reagent or intermediate in organic synthesis reactions . It can also serve as a precursor compound in photoelectrochemical research .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 221.25, a density of 1.517±0.06 g/cm3 (Predicted), a melting point of 123-124 °C, a boiling point of 428.3±55.0 °C (Predicted), a flash point of 212.8°C, and a vapor pressure of 1.53E-07mmHg at 25°C .Scientific Research Applications
Design and Synthesis of Peroxisome Proliferator‐Activated Receptor (PPAR) β/δ Inverse Agonists
Research led by Toth et al. (2016) involved the design and synthesis of ligands based on a structurally related compound, aiming at increased cellular activity for applications in studying the physiological and pathophysiological processes related to PPARβ/δ. This work highlights the role of such compounds in developing tools for biological research, especially in understanding receptor functions and their implications in disease mechanisms (Toth et al., 2016).
Synthesis of Methyl 3-Amino-4-Aryl(or Methyl)sulfonylthiophene-2-carboxylates
Stephens et al. (1999) described a synthetic pathway for producing a series of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates. This synthesis approach showcases the versatility of these compounds in chemical synthesis, providing a foundation for the development of novel therapeutic agents and material sciences (Stephens et al., 1999).
Anti-Proliferative Activity and Tumor Cell Selectivity
Thomas et al. (2017) explored the anti-proliferative properties of 5-alkyl-2-amino-3-methylcarboxylate thiophenes, demonstrating their potential as tumor-selective compounds. This research indicates the applicability of structurally similar compounds in oncology, particularly in the development of selective therapies for various cancer types (Thomas et al., 2017).
Gewald Reaction Under Organocatalyzed Aqueous Conditions
Abaee and Cheraghi (2013) presented a method for the synthesis of 2-amino-3-carboxamide derivatives of thiophene using a four-component Gewald reaction. This study illustrates the compound's relevance in facilitating environmentally friendly synthetic routes for thiophene derivatives, which are important in pharmaceuticals and materials science (Abaee & Cheraghi, 2013).
Safety and Hazards
Future Directions
Thiophene and its derivatives have shown interesting applications in the field of medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
methyl 3-[(4-ethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-3-20-11-6-4-10(5-7-11)15-22(17,18)12-8-9-21-13(12)14(16)19-2/h4-9,15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEWQHGEJPRMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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